molecular formula C8H15NO B172468 N,N-diethylcyclopropanecarboxamide CAS No. 10374-28-4

N,N-diethylcyclopropanecarboxamide

货号: B172468
CAS 编号: 10374-28-4
分子量: 141.21 g/mol
InChI 键: VZLNARVNYHVMHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-Diethylcyclopropanecarboxamide (DECC) is a cyclopropane-containing carboxamide derivative that has garnered attention as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Its structural uniqueness lies in the cyclopropane ring fused to a carboxamide group, which imposes conformational rigidity, enhancing receptor-binding specificity . DECC derivatives, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), were designed via a "conformational restriction" strategy to mimic the bioactive conformation of milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) repurposed as an NMDA antagonist .

DECC analogs exhibit noncompetitive antagonism at the NMDA receptor, blocking ion channel activation by binding to the phencyclidine (PCP) site . This mechanism differentiates them from glycine-site antagonists (e.g., kynurenic acid derivatives) and competitive glutamate-site antagonists (e.g., AP-5) .

准备方法

Multi-Step Synthesis via Cyclopropane Ring Formation

Initial Cyano Compound Reaction

The synthesis begins with the reaction of 2-phenylacetonitrile (Formula-2) and epichlorohydrin (Formula-3) in the presence of a base such as sodium hydroxide. This step occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO), facilitating nucleophilic substitution to form a cyano intermediate . Hydrolysis of this intermediate with potassium hydroxide and tetrabutylammonium bromide yields a carboxylic acid derivative, which is subsequently treated with hydrochloric acid to generate (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (Formula-4) .

Phthalimide Condensation and Amidation

Formula-4 undergoes condensation with potassium phthalimide in dimethylformamide (DMF), producing 2-((1,3-dioxoisoindolin-2-yl)methyl)-1-phenylcyclopropanecarboxylic acid (Formula-5) . Thionyl chloride then converts the carboxylic acid to its acid chloride, which reacts with diethylamine in methylene chloride. This amidation step yields (Z)-1-phenyl-1-diethylaminocarbonyl-2-phthalimidomethylcyclopropane (Formula-6) .

Deprotection and Salt Formation

Treatment of Formula-6 with 40% aqueous methylamine in hydrocarbon solvents removes the phthalimide group, yielding (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide (Formula-1) . Final hydrochloride salt formation is achieved using ethyl acetate-HCl, producing the target compound with high purity .

Key Data Table 1: Multi-Step Synthesis Conditions

StepReactantsSolventCatalyst/TempYield
1.12-phenylacetonitrile, epichlorohydrinDMSONaOH, 25–35°C85%
1.2Formula-4, potassium phthalimideDMFNone, 80°C78%
1.3Formula-6, methylamineTolueneHCl, 15–20°C92%

One-Pot Process Utilizing Lewis Acid Catalysis

Integrated Cyclopropane and Amide Formation

A streamlined one-pot method involves reacting 2-phenylacetonitrile and epichlorohydrin in toluene with aluminum chloride as a Lewis acid . This eliminates intermediate isolation, directly forming (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane (Formula-4). Subsequent in-situ reaction with diethylamine introduces the amide group, yielding (Z)-1-phenyl-1-diethylaminocarbonyl-2-hydroxymethylcyclopropane (Formula-7) .

Chlorination and Phthalimide Substitution

Formula-7 is chlorinated using thionyl chloride , producing (Z)-1-phenyl-1-diethylaminocarbonyl-2-chloromethylcyclopropane (Formula-8) . Reaction with potassium phthalimide replaces the chloride with a phthalimide group, and subsequent deprotection with aqueous methylamine yields the final product .

Key Data Table 2: One-Pot Synthesis Optimization

ParameterConditionImpact on Yield
Lewis AcidAlCl₃ vs. BF₃AlCl₃ improves yield by 15%
SolventToluene vs. DMSOToluene reduces side reactions
Temp Range15–25°COptimal for cyclopropane stability

Alternative Route via Bicyclic Intermediate

Bicyclohexane Ring Opening

ChemicalBook documents a method starting with 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one , which undergoes ring-opening in the presence of diethylamine . This reaction likely proceeds via nucleophilic attack at the carbonyl carbon, forming the amide bond directly. While detailed mechanistic data are scarce, this route offers a shorter pathway by leveraging pre-formed cyclopropane rings .

Comparative Analysis of Methodologies

Yield and Purity Considerations

The multi-step method achieves higher purity (≥98% by HPLC) due to intermediate purification . In contrast, the one-pot process prioritizes efficiency, yielding 80–85% with fewer isolation steps . The bicyclohexane route, while concise, lacks published yield data, limiting its industrial applicability .

Solvent and Catalyst Selection

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate recycling .

  • Toluene balances cost and reactivity in one-pot syntheses .

  • Aluminum chloride outperforms boron trifluoride in Lewis acid-mediated steps .

化学反应分析

Types of Reactions

N,N-diethylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Antidepressant Properties

N,N-diethylcyclopropanecarboxamide is primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It has been clinically used to treat major depressive disorder and fibromyalgia. The compound's mechanism involves the inhibition of serotonin and norepinephrine reuptake, which enhances neurotransmitter availability in the synaptic cleft, thereby improving mood and pain perception .

NMDA Receptor Antagonism

Research has indicated that this compound exhibits properties as a potent NMDA receptor antagonist. This action is significant in the context of neurological disorders, as NMDA receptors are implicated in various CNS disorders, including epilepsy and neurodegenerative diseases. Studies have shown that derivatives of this compound can effectively block NMDA receptor channels, providing a potential therapeutic pathway for conditions associated with excessive glutamatergic activity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific molecular targets, making it a candidate for further exploration in biochemical pathways related to metabolic disorders.

Neuropharmacological Studies

Due to its effects on neurotransmitter systems, this compound is also being studied for its neuropharmacological effects. Research has highlighted its potential in treating conditions such as anxiety disorders and chronic pain syndromes by modulating neurotransmitter levels .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis and is utilized in the production of specialty chemicals. Its unique chemical properties make it valuable in developing new materials and chemical processes .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Used as an SNRI for treating depression and fibromyalgia; acts on serotonin/norepinephrine systems.
Neurology Acts as an NMDA receptor antagonist; potential applications in epilepsy and neurodegeneration.
Biochemical Research Investigated for enzyme inhibition; affects various metabolic pathways.
Industrial Chemistry Serves as a reagent in organic synthesis; used in producing specialty chemicals.

Case Studies

  • Clinical Efficacy : Clinical trials have demonstrated that milnacipran is effective in reducing symptoms of major depressive disorder compared to placebo controls. Patients reported significant improvements in mood and daily functioning during treatment periods.
  • Neurological Impact : A study involving animal models exposed to neurotoxic agents showed that derivatives of this compound significantly reduced seizure activity compared to untreated controls, highlighting its potential as a neuroprotective agent .
  • Pharmacokinetics : Research on the pharmacokinetics of milnacipran indicates favorable absorption rates and bioavailability, making it a viable option for chronic treatment regimens .

作用机制

The mechanism of action of N,N-diethylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The cyclopropane ring in its structure contributes to its unique reactivity and binding properties .

相似化合物的比较

Structural and Pharmacological Comparisons

DECC derivatives are compared with other NMDA receptor antagonists based on structural motifs, potency, and clinical relevance.

Compound Structure IC₅₀ (NMDA Receptor) Binding Site Clinical Status
PPDC Cyclopropane-carboxamide with phenyl and aminopropyl groups 0.12 μM PCP site (noncompetitive) Preclinical
Milnacipran Derivatives Cyclopropane fused to SNRI scaffold 0.3–1.2 μM PCP site (noncompetitive) Repurposed for NMDA antagonism
AP-6 Antagonists Benzimidazole-spaced phosphono-α-amino acids 0.8–2.5 μM Glutamate site (competitive) Preclinical
Memantine Adamantane derivative 0.5–1.0 μM PCP site (noncompetitive) FDA-approved for Alzheimer’s
Kynurenic Acid Derivatives Quinoline-2-carboxylic acid analogs 10–50 μM Glycine site (competitive) Experimental

Key Findings :

  • Potency : PPDC (IC₅₀ = 0.12 μM) is ~4–10× more potent than milnacipran derivatives (0.3–1.2 μM) and memantine (0.5–1.0 μM) . This is attributed to the cyclopropane ring’s rigidity, which optimizes spatial alignment with the PCP site .

Structure-Activity Relationship (SAR)

  • Cyclopropane Ring : Removal or opening of the cyclopropane ring in PPDC reduces potency by >90%, confirming its role in stabilizing the bioactive conformation .
  • Aromatic Substitution: PPDC derivatives with para-methoxy phenyl groups (e.g., N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropanecarboxamide) show 3× higher affinity than unsubstituted analogs, likely due to enhanced hydrophobic interactions .
  • Aminopropyl Chain: The (S)-configuration of the aminopropyl group in PPDC is critical; enantiomers exhibit 100× lower activity .

Mechanistic Divergence from Other Scaffolds

  • Conformational Restriction vs. Flexibility : DECC’s cyclopropane imposes rigidity, whereas memantine’s adamantane core allows dynamic binding. This explains DECC’s higher affinity but narrower therapeutic window .
  • Open-Channel Blockade : DECC analogs act as open-channel blockers, similar to dizocilpine (MK-801), but with lower toxicity due to reduced trapping in the channel .

生物活性

N,N-Diethylcyclopropanecarboxamide is a compound that has garnered attention for its biological activity, particularly as a potential NMDA receptor antagonist. This article presents a detailed exploration of its biological properties, including synthesis, activity against various receptors, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclopropane ring which contributes to its unique pharmacological properties. The compound can be synthesized through various organic reactions, typically involving the formation of the cyclopropane structure followed by amide formation with diethylamine.

NMDA Receptor Antagonism

The primary biological activity of this compound relates to its interaction with the NMDA (N-methyl-D-aspartate) receptor, a subtype of glutamate receptor involved in synaptic plasticity and memory function. Research indicates that this compound acts as an open-channel blocker of NMDA receptors, which can have implications for neuroprotection and treatment of neurodegenerative diseases.

  • Potency : Among its analogs, (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide has been identified as having a high affinity for NMDA receptors, with a Ki value of 0.29 µM . This indicates that it effectively inhibits receptor activity at low concentrations.

Other Biological Targets

In addition to NMDA receptors, this compound has been studied for its effects on serotonin and norepinephrine reuptake mechanisms. It has been shown to inhibit the reuptake of these neurotransmitters, suggesting potential antidepressant properties similar to those observed in other compounds like milnacipran .

Case Study Analysis

Case studies have demonstrated the efficacy of this compound in various experimental models. For instance, studies involving animal models have shown that administration of this compound leads to significant neuroprotective effects in models of excitotoxicity .

  • Experimental Design : In one study, subjects treated with this compound exhibited reduced neuronal death following exposure to NMDA-induced excitotoxicity. This suggests that the compound may have therapeutic potential in conditions characterized by excessive glutamate activity, such as Alzheimer's disease or stroke.

Comparative Efficacy

A comparative analysis of various analogs of this compound reveals that modifications to the cyclopropane structure can significantly alter biological activity. For example:

CompoundKi Value (µM)Activity Type
(1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide0.29NMDA antagonist
Milnacipran0.54Serotonin/Norepinephrine reuptake inhibitor
Other analogsVariesMixed effects

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethylcyclopropanecarboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclopropane ring formation followed by carboxamide functionalization. A common approach involves reacting cyclopropanecarbonyl chloride with diethylamine in anhydrous solvents like benzene or dichloromethane under reflux. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of acyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts . Purification often employs column chromatography with hexanes/EtOAc gradients to isolate the product (51–72% yields reported) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while the N,N-diethyl groups show quartets (δ 3.2–3.5 ppm) and triplets (δ 1.0–1.3 ppm) .
  • ¹³C NMR : The carbonyl carbon resonates at δ 170–175 ppm, with cyclopropane carbons at δ 15–25 ppm .
    Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 196.1443 for C₉H₁₇NO) .

Advanced Research Questions

Q. What are the key structure-activity relationships (SAR) for this compound derivatives as NMDA receptor antagonists?

  • Methodological Answer : Conformational rigidity of the cyclopropane ring and substituent stereochemistry critically modulate activity. For example:

  • (1S,2R)-Diastereomers exhibit higher binding affinity to NMDA receptors compared to (1R,2S) isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Substitution at the cyclopropane’s phenyl group (e.g., methoxy or amino groups) enhances potency by 3–5-fold, as shown in electrophysiological assays (IC₅₀ = 0.8–2.1 µM) . SAR studies recommend iterative functionalization via Ullmann coupling or Buchwald-Hartwig amination to explore substituent effects .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) often arise from differences in:

  • Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration) alters NMDA receptor gating; standardize using HEPES-buffered solutions with 1 mM Mg²⁺ .
  • Cell Models : Primary neuronal cultures vs. transfected HEK cells may show differing receptor subunit expression. Validate using patch-clamp electrophysiology in both systems .
  • Statistical Power : Use ≥3 independent replicates and meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis can achieve >90% enantiomeric excess (ee):

  • Chiral Pool Approach : Start with enantiopure cyclopropane carboxylic acids (e.g., (1S,2R)-cyclopropane derivatives) .
  • Catalytic Methods : Use Ru(II)-BINAP complexes for asymmetric cyclopropanation of α,β-unsaturated amides (reported ee = 88–94%) .
    Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) .

Q. How does this compound interact with NMDA receptor channels at the molecular level?

  • Methodological Answer : The compound acts as a non-competitive open-channel blocker. Key insights:

  • Binding Site : Docking studies suggest interaction with the GluN1 subunit’s M3 transmembrane helix, stabilizing the closed-channel conformation .
  • Kinetics : Use voltage-clamp fluorometry to measure binding kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹; kₒff = 0.8 s⁻¹) .
  • Mutagenesis : Replace GluN1 residues (e.g., W607A) to confirm binding via hydrogen bonding and hydrophobic interactions .

属性

IUPAC Name

N,N-diethylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNARVNYHVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408837
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-28-4
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。